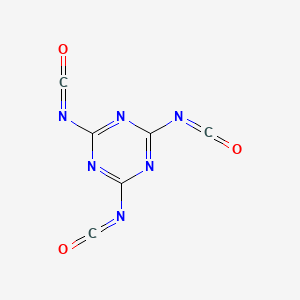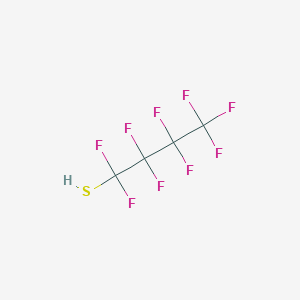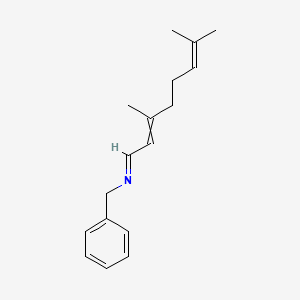![molecular formula C20H31NO2Si B14293496 Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate CAS No. 112447-71-9](/img/structure/B14293496.png)
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate is a complex organic compound that features an indole core substituted with a tri(propan-2-yl)silyl group and an ethyl ester at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
One common method to synthesize indole derivatives is through the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents . The tri(propan-2-yl)silyl group can be introduced using tri(propan-2-yl)silyl trifluoromethanesulfonate as a silylating agent .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be facilitated by using strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of the ester group can produce the corresponding alcohol.
科学的研究の応用
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: The compound could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The tri(propan-2-yl)silyl group may influence the compound’s stability and reactivity, while the ethyl ester can affect its solubility and bioavailability .
類似化合物との比較
Similar Compounds
Ethyl 1-[tri(propan-2-yl)silyl]-1H-pyrrole-4-carboxylate: Similar structure but with a pyrrole core instead of an indole.
Ethyl 1-[tri(propan-2-yl)silyl]-1H-benzimidazole-4-carboxylate: Contains a benzimidazole core.
Uniqueness
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate is unique due to its specific combination of functional groups and the indole core, which is known for its biological activity.
特性
CAS番号 |
112447-71-9 |
|---|---|
分子式 |
C20H31NO2Si |
分子量 |
345.5 g/mol |
IUPAC名 |
ethyl 1-tri(propan-2-yl)silylindole-4-carboxylate |
InChI |
InChI=1S/C20H31NO2Si/c1-8-23-20(22)18-10-9-11-19-17(18)12-13-21(19)24(14(2)3,15(4)5)16(6)7/h9-16H,8H2,1-7H3 |
InChIキー |
QOVGGTUBOAZGIX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=CN(C2=CC=C1)[Si](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
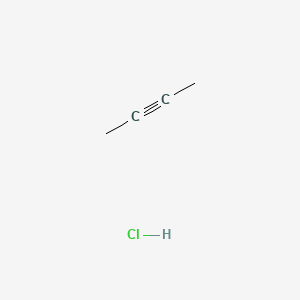
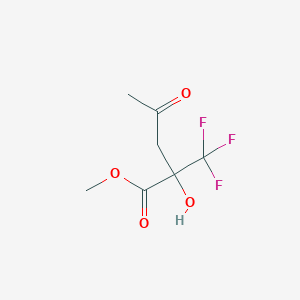
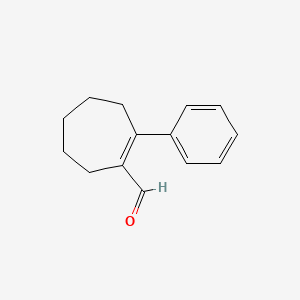
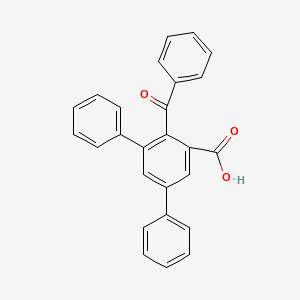
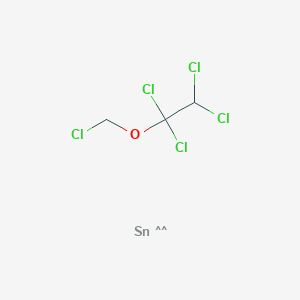
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
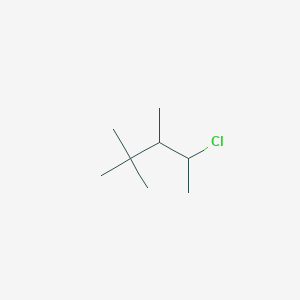

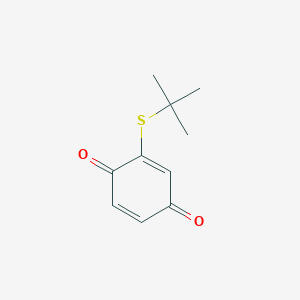
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
